1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Description
This compound features a benzo[d]imidazol-2-one core substituted with a 4-bromo group and a 3-methyl group. Attached to the nitrogen at position 1 is a 2,6-bis(benzyloxy)pyridin-3-yl moiety, contributing significant steric bulk and lipophilicity.
Properties
Molecular Formula |
C27H22BrN3O3 |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
1-[2,6-bis(phenylmethoxy)pyridin-3-yl]-4-bromo-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C27H22BrN3O3/c1-30-25-21(28)13-8-14-22(25)31(27(30)32)23-15-16-24(33-17-19-9-4-2-5-10-19)29-26(23)34-18-20-11-6-3-7-12-20/h2-16H,17-18H2,1H3 |
InChI Key |
CXVQBQBGHUDVBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)N(C1=O)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]imidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the pyridine ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acids and halides.
Substitution with benzyloxy groups: The benzyloxy groups are typically introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis techniques and continuous flow reactors.
Chemical Reactions Analysis
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and organometallics.
Major products from these reactions include various substituted benzo[d]imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-tuberculosis and anti-cancer properties.
Materials Science: The compound is investigated for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The target compound’s 2,6-bis(benzyloxy)pyridine group introduces steric hindrance absent in smaller substituents like methoxyphenoxy () or pyrazole (). This may reduce solubility in polar solvents compared to sulfinyl or carboxylic acid derivatives (e.g., ) .
- Reactivity : The 4-bromo substituent offers a handle for further modification (e.g., cross-coupling), contrasting with the sulfinyl group in , which may participate in hydrogen bonding .
- Molecular Weight: The target’s higher molecular weight (~568 vs.
Structural and Crystallographic Insights
- Hydrogen Bonding: The bis(benzyloxy) groups may limit hydrogen-bonding interactions compared to compounds with sulfinyl or amine substituents (e.g., ), which can act as donors/acceptors .
- Crystal Packing : Tools like SHELX () and ORTEP () would reveal differences in packing efficiency; bulky benzyloxy groups may lead to looser packing vs. planar chromen-one systems () .
Biological Activity
The compound 1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS No. 2655646-56-1) is a novel heterocyclic compound with potential biological activities. Its unique structure, characterized by the presence of a benzimidazole moiety and a pyridine derivative, suggests a variety of pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and case studies.
The molecular formula of the compound is with a molecular weight of 516.39 g/mol. The compound's structure features significant functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 516.39 g/mol |
| CAS Number | 2655646-56-1 |
Anticancer Activity
Recent studies have indicated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed potent cytotoxic effects against various cancer cell lines, including human melanoma and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A compound structurally similar to this compound was evaluated for its cytotoxic effects on human cancer cell lines (U937 and THP-1). The results showed an IC50 value of approximately 16.23 μM against U937 cells, indicating promising anticancer activity compared to standard chemotherapeutic agents like etoposide (IC50 = 17.94 μM) .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Benzimidazole derivatives are known for their effectiveness against various bacterial strains.
Research Findings:
In vitro studies have shown that related compounds exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimal inhibitory concentration (MIC) values were reported in the nanomolar range, suggesting high potency against these pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis: The activation of apoptotic pathways in cancer cells contributes significantly to the anticancer effects.
- Interaction with DNA: Some benzimidazole derivatives intercalate into DNA, disrupting replication and transcription processes.
Q & A
Q. What methodologies validate the compound’s stability in long-term storage for pharmacological studies?
- Accelerated stability testing (ICH Q1A guidelines) under high humidity (75% RH) and temperature (40°C) over 6 months. Use liquid chromatography-mass spectrometry (LC-MS) to detect degradation products and assign degradation pathways .
Methodological Considerations
- Experimental Design : Align synthesis and characterization workflows with chemical biology training frameworks (e.g., CHEM/IBiS 416) to ensure reproducibility .
- Data Analysis : Apply inferential statistics (ANOVA, t-tests) to compare reaction yields or bioactivity data. Use principal component analysis (PCA) for multivariate solubility studies .
- Theoretical Frameworks : Link mechanistic hypotheses to organometallic catalysis theory or QSPR models, ensuring alignment with established chemical principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
